9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one
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Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one is a purine nucleoside analog It is structurally related to guanosine, a naturally occurring nucleoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is derived from a suitable sugar precursor.
Nucleophilic Substitution: The oxolane ring is then subjected to nucleophilic substitution reactions to introduce the purine base.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring cost-effectiveness and environmental sustainability. This includes optimizing reaction conditions, using efficient catalysts, and implementing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Scientific Research Applications
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer treatments.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, inhibiting their activity.
Pathways Involved: It interferes with the replication of viral DNA, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar structure.
Acyclovir: An antiviral drug with a similar mechanism of action.
Ribavirin: Another antiviral agent with structural similarities.
Uniqueness
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: is unique due to its specific structural modifications, which enhance its stability and efficacy compared to similar compounds.
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWZGMCLBMEAU-IVZWLZJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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